molecular formula C9H17ClFN B2539462 [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377036-02-5

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

Cat. No.: B2539462
CAS No.: 2377036-02-5
M. Wt: 193.69
InChI Key: XPTUDLNDBWSVPF-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which includes a fluoromethyl group and a methanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane core.

    Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the methanamine moiety: The methanamine group is introduced through reductive amination or other suitable amination reactions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride: Similar structure but with two fluorine atoms instead of one.

    [2-(Chloromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

Uniqueness

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is unique due to its specific combination of a fluoromethyl group and a spirocyclic structure. This combination can result in distinct chemical and biological properties, such as enhanced stability, selectivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTUDLNDBWSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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